molecular formula C74H94Br2F2O2S8Sn2 B12103303 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12103303
M. Wt: 1707.3 g/mol
InChI Key: JBLPGWSSMCQTPW-UHFFFAOYSA-N
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Description

1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound that features a combination of bromothiophene, ethylhexyl, fluorothiophene, and trimethylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the bromination of thiophene derivatives, followed by the introduction of ethylhexyl and fluorothiophene groups. The final step involves the addition of trimethylstannyl groups. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene and ethylhexyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology

While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Research into the medicinal applications of this compound is still in its early stages. its derivatives could be investigated for their potential use in drug delivery systems or as therapeutic agents.

Industry

In the industrial sector, this compound is primarily used in the development of organic electronic devices. Its unique electronic properties make it suitable for use in organic photovoltaics, OLEDs, and other electronic applications.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily related to its electronic structure. The presence of bromothiophene, ethylhexyl, fluorothiophene, and trimethylstannyl groups allows for efficient charge transport and light absorption, making it an ideal candidate for use in electronic devices. The molecular targets and pathways involved are related to the compound’s ability to interact with other materials in the device, facilitating charge transfer and energy conversion.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Uniqueness

What sets 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane apart from similar compounds is its combination of functional groups, which provides a unique set of electronic properties. This makes it particularly suitable for applications in organic electronics, where efficient charge transport and light absorption are crucial.

Properties

Molecular Formula

C74H94Br2F2O2S8Sn2

Molecular Weight

1707.3 g/mol

IUPAC Name

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C34H38Br2O2S4.C34H38F2S4.6CH3.2Sn/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22;1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-16,19-20H,5-12,17-18H2,1-4H3;13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;;

InChI Key

JBLPGWSSMCQTPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F.CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br

Origin of Product

United States

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